2-methyl-6-azaspiro[3.4]octane hydrochloride
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Overview
Description
2-methyl-6-azaspiro[3.4]octane hydrochloride is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound is characterized by a spiro linkage, which involves a nitrogen atom incorporated into a bicyclic framework. This structural motif is often associated with interesting biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-azaspiro[3.4]octane hydrochloride can be achieved through several synthetic routes. One common approach involves the annulation of a cyclopentane ring with a nitrogen-containing four-membered ring. This can be accomplished using readily available starting materials and conventional chemical transformations. The reaction conditions typically involve the use of catalysts and reagents that facilitate the formation of the spirocyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable synthetic methods that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to optimize reaction conditions and minimize the need for extensive chromatographic purification .
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-azaspiro[3.4]octane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups into the spirocyclic framework .
Scientific Research Applications
2-methyl-6-azaspiro[3.4]octane hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex spirocyclic molecules and as a ligand in coordination chemistry.
Biology: It serves as a scaffold for the development of biologically active compounds, including potential drug candidates.
Medicine: Research into its pharmacological properties has shown promise in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-methyl-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes, receptors, or other biomolecules, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-methyl-6-azaspiro[3.4]octane hydrochloride include other spirocyclic amines such as:
- 4-azaspiro[2.4]heptane hydrochloride
- 5-azaspiro[3.4]octane hydrochloride
- 1-azaspiro[4.4]nonane hydrochloride
- 1-azaspiro[4.5]decane hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the methyl group at the 2-position. This unique structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for targeted research and development .
Properties
CAS No. |
2768326-98-1 |
---|---|
Molecular Formula |
C8H16ClN |
Molecular Weight |
161.7 |
Purity |
95 |
Origin of Product |
United States |
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